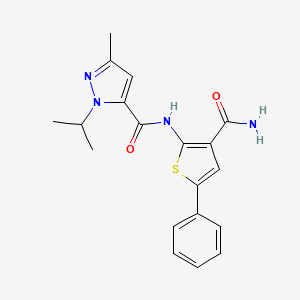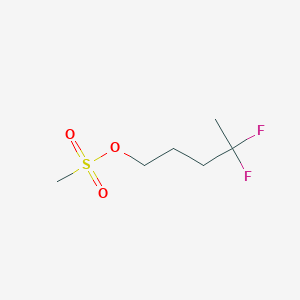
4,4-二氟戊基甲磺酸酯
描述
“4,4-Difluoropentyl methanesulfonate” is a chemical compound with the molecular formula C6H12F2O3S . It has a molecular weight of 202.22 . The compound is stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for “4,4-Difluoropentyl methanesulfonate” is 1S/C6H12F2O3S/c1-6(7,8)4-3-5-11-12(2,9)10/h3-5H2,1-2H3 . This indicates the presence of carbon ©, hydrogen (H), fluorine (F), oxygen (O), and sulfur (S) in the compound.
Physical And Chemical Properties Analysis
“4,4-Difluoropentyl methanesulfonate” is a liquid at room temperature . More detailed physical and chemical properties were not found in the search results.
科学研究应用
甲磺酸的微生物代谢甲磺酸作为硫的生物地球化学循环中的关键中间体,被多种需氧菌用作硫的生长来源。它的代谢途径突出了甲磺酸衍生物的生态和环境意义 (Kelly 和 Murrell,1999)。
提高 LiMn2O4 正极稳定性甲磺酸衍生物在锂离子电池中用作电解质添加剂,表明它们在提高储能装置的性能和寿命方面发挥着作用。例如,甲磺酸 2,2,3,3-四氟丙基提高了 LiMn2O4 正极的界面稳定性,展示了在电池技术中的潜在应用 (Huang 等人,2018)。
氟化合物的合成通过亲核氟烷基化合成氟代 β-酮砜和宝石二砜的研究代表了化学合成的一个关键领域。这些方法允许制备复杂的氟化分子,可能包括 4,4-二氟戊基甲磺酸酯,并且在药物化学和材料科学中具有广泛的意义 (Ni、Zhang 和 Hu,2009)。
电化学过程和环境效益甲磺酸及其衍生物在电镀和聚合物合成等电化学过程中发挥着至关重要的作用。由于毒性低、甲磺酸盐溶解度高以及它们所使能的工艺的环保性,因此它们的使用受到青睐 (Gernon 等人,1999)。
多硫酸盐和多磺酸盐的合成催化六氟化硫交换反应以合成多硫酸盐和多磺酸盐展示了磺酸衍生物在制造具有优异机械性能的聚合物中的化学多功能性和应用,表明了潜在的工业应用 (Gao 等人,2017)。
作用机制
Target of Action
It is known that methanesulfonate esters, a group to which this compound belongs, are biological alkylating agents .
Mode of Action
Methanesulfonate esters, including 4,4-Difluoropentyl methanesulfonate, act as alkylating agents. Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .
安全和危害
The safety information for “4,4-Difluoropentyl methanesulfonate” includes several hazard statements: H302, H341, H351, H361 . These indicate that the compound may be harmful if swallowed, may cause genetic defects, may cause cancer, and may damage fertility or the unborn child . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
未来方向
While specific future directions for “4,4-Difluoropentyl methanesulfonate” were not found, there is ongoing research into the use of sulfonate salts for modifying the physicochemical properties of active pharmaceutical ingredients . This suggests potential future applications in the pharmaceutical industry.
属性
IUPAC Name |
4,4-difluoropentyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2O3S/c1-6(7,8)4-3-5-11-12(2,9)10/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOCSVPVBRVTKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCOS(=O)(=O)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoropentyl methanesulfonate | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

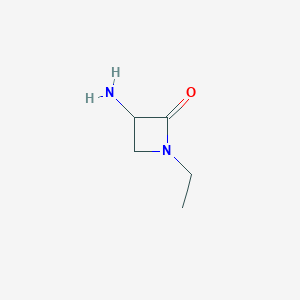
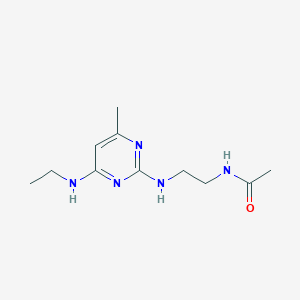
![(5-methylpyrazin-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2379138.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide](/img/structure/B2379139.png)
![N1-butyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2379143.png)
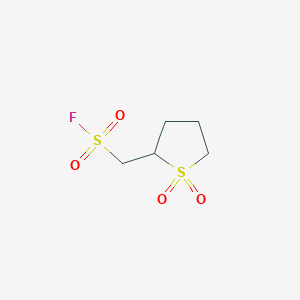
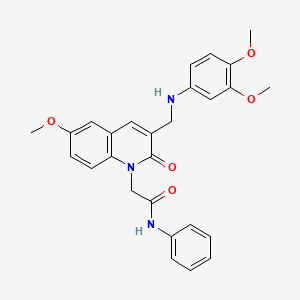
![7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2379147.png)
![1-[[4-(1-Methylethyl)phenyl]methylene]-3-thioxopyrazolidinium inner salt](/img/structure/B2379148.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2379149.png)
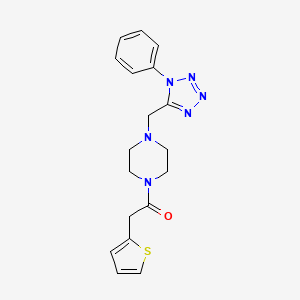
![2-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2379154.png)
![3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine](/img/structure/B2379155.png)
